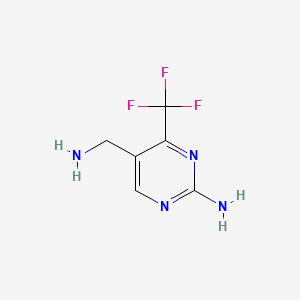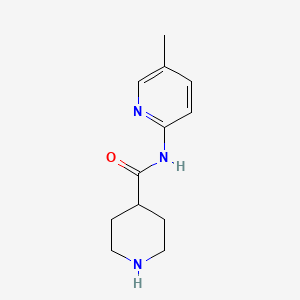
N-(5-methylpyridin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-methylpyridin-2-yl)piperidine-4-carboxamide” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis
The molecular formula of “N-(5-methylpyridin-2-yl)piperidine-4-carboxamide” is C12H17N3O, and its molecular weight is 219.28 . The SMILES string representation of its structure is O=C(C1CCNCC1)NCC2=CC=CC=N2 .Chemical Reactions Analysis
Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice . The antibacterial activity of the derivatives was also assessed with the parent against a series of Gram-positive and Gram-negative bacteria .Physical And Chemical Properties Analysis
“N-(5-methylpyridin-2-yl)piperidine-4-carboxamide” is a solid compound . Its empirical formula is C12H17N3O, and its molecular weight is 219.28 .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . The specific mechanisms of action and the types of cancer they are effective against would depend on the specific derivative and its properties.
Antiviral Applications
Piperidine derivatives also have potential antiviral applications . They could be used in the development of new antiviral drugs, potentially against a wide range of viruses.
Antimalarial Applications
There is potential for piperidine derivatives to be used in the treatment of malaria . The specific effectiveness would depend on the derivative and the strain of malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives can be used as antimicrobial and antifungal agents . They could be used in the development of new drugs to treat a variety of bacterial and fungal infections.
Antihypertensive Applications
Piperidine derivatives could potentially be used in the treatment of hypertension . The specific mechanisms of action would depend on the derivative.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have potential applications as analgesic and anti-inflammatory agents . They could be used in the development of new drugs to manage pain and inflammation.
Anti-Alzheimer Applications
Piperidine derivatives could potentially be used in the treatment of Alzheimer’s disease . The specific mechanisms of action would depend on the derivative.
Antipsychotic Applications
Piperidine derivatives have potential applications as antipsychotic agents . They could be used in the development of new drugs to treat a variety of psychiatric conditions.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives, including “N-(5-methylpyridin-2-yl)piperidine-4-carboxamide”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This class of agents may be promising broad-spectrum antivirals that can be further developed towards clinical use .
Eigenschaften
IUPAC Name |
N-(5-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-2-3-11(14-8-9)15-12(16)10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNMYWMFKSOQOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651348 |
Source


|
| Record name | N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110105-97-0 |
Source


|
| Record name | N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


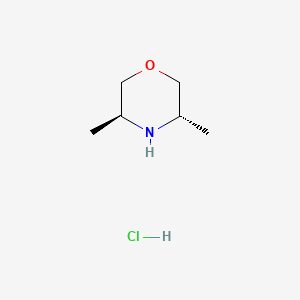

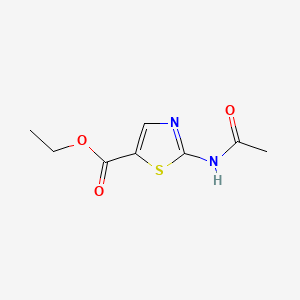
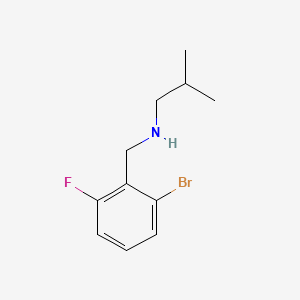
![3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B597489.png)
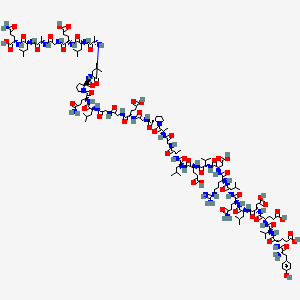
![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)





